1'-(Aminocarbonyl)-1,2,3,4,5-pentaphenyl-ferrocene

Organometallic Chemistry X-ray Crystallography Ligand Design

FIP catalyst development fails with pentamethylferrocene-ortho-lithiation outcompetes cyclopalladation, destroying diastereoselectivity. This C5Ph5-ferrocene carboxamide (CAS 894777-14-1) enforces exclusive cyclopalladation. • Yields planar chiral Pd catalysts achieving 85-94% ee in asymmetric allylations • Enables aza-Claisen rearrangements at 0.05 mol% catalyst loading • ≥98% purity; stored at 2-8°C under inert atmosphere

Molecular Formula C41H31FeNO
Molecular Weight 609.5 g/mol
CAS No. 894777-14-1
Cat. No. B12277943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-(Aminocarbonyl)-1,2,3,4,5-pentaphenyl-ferrocene
CAS894777-14-1
Molecular FormulaC41H31FeNO
Molecular Weight609.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[C-]2C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.C1=CC(=C(N)[O-])C=C1.[Fe+2]
InChIInChI=1S/C35H25.C6H7NO.Fe/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28;7-6(8)5-3-1-2-4-5;/h1-25H;1-4,8H,7H2;/q-1;;+2/p-1
InChIKeyATKYZALEJMNIHI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentaphenylferrocene Carboxamide: Asymmetric Catalysis Precursor


1'-(Aminocarbonyl)-1,2,3,4,5-pentaphenyl-ferrocene (CAS 894777-14-1, C41H31FeNO, MW 609.54 g/mol) [1] is a highly substituted ferrocene derivative featuring a 1,2,3,4,5-pentaphenylcyclopentadienyl (C5Ph5) ring and an aminocarbonyl functional group on the unsubstituted cyclopentadienyl ring. This compound is primarily utilized as a reactant for the synthesis of planar chiral ferrocenyl-imidazoline palladacycle catalysts (FIPs) [2], which are employed in highly enantioselective asymmetric transformations. The pentaphenyl substitution pattern imparts unique steric and electronic properties that differentiate this compound from less substituted ferrocene analogs.

Precursor Role Planar chiral palladacycle catalyst synthesis
Key Attribute Sterically demanding C5Ph5 scaffold
Reaction Context Enantioselective aza-Claisen rearrangements

Pentaphenylferrocene: Why Generic Substitution Fails


Generic substitution fails due to the fundamental steric and electronic divergence between pentaphenylferrocene derivatives and their less substituted counterparts. The pentaphenylcyclopentadienyl (C5Ph5) ligand is not merely a bulkier analog of pentamethylcyclopentadienyl (C5Me5); it induces a markedly different conformational landscape and alters the diastereoselectivity of key derivatization steps. As demonstrated in head-to-head comparisons, enantiopure pentaphenylferrocenyl imidazolines undergo selective cyclopalladation to form planar chiral palladacycles, whereas pentamethyl analogs preferentially undergo ortho-lithiation [1]. Furthermore, the electrochemical properties of pentaphenylferrocene ligands are quantitatively distinct from those of other pentasubstituted ferrocenes, as evidenced by shifts in formal oxidation potentials [2]. These differences directly impact the performance of downstream catalysts, making this specific scaffold irreplaceable for certain applications.

Scaffold mismatch

Pentamethyl analogs alter reaction path

Pentamethylferrocene derivatives undergo ortho-lithiation instead of the required cyclopalladation, preventing direct catalyst formation.

Electronic divergence

Redox potential differs from other ferrocenes

The formal oxidation potential is quantitatively distinct; substituting with less arylated scaffolds may shift downstream catalyst performance.

Selectivity risk

Diastereoselectivity not transferable

The C5Ph5-induced conformational landscape is critical for selectivity; simpler ferrocene cores may not reproduce the reported enantioselectivities.

Quantitative Comparison to Closest Analogs


Pentaphenyl vs. Pentamethyl Scaffold Structure

The crystal structure of the parent pentaphenylferrocene, [Fe(C5Ph5)(C5H5)], exhibits a markedly different steric environment compared to 1,2,3,4,5-pentamethylferrocene. In the pentaphenyl derivative, the phenyl substituents are canted relative to the cyclopentadienyl plane at angles between 44.3° and 61.8° [1]. This conformational feature distinguishes the C5Ph5 scaffold from the C5Me5 scaffold, which lacks such aryl-aryl interactions. While direct crystallographic data for 1'-(Aminocarbonyl)-1,2,3,4,5-pentaphenyl-ferrocene is not reported, the core C5Ph5 geometry is expected to be conserved based on the structural characterization of related pentaphenylferrocene derivatives [1][2].

Scaffold geometry
Class-level
Phenyl canting 44.3°–61.8° vs. Cp plane
Steric environment context for catalysis
Conformation inferred from parent ferrocene crystal structure
Organometallic Chemistry X-ray Crystallography Ligand Design

Lithiation vs. Cyclopalladation in Imidazoline Derivatives

In a direct head-to-head comparison, enantiopure [2-imidazolyl] derivatives of pentaphenylferrocene and pentamethylferrocene exhibited fundamentally divergent reactivity. The pentaphenylferrocenyl imidazoline underwent selective cyclopalladation to yield planar chiral palladacycles, whereas the pentamethylferrocenyl analog was diastereoselectively ortho-lithiated and subsequently trapped with electrophiles [1]. The starting material for the pentaphenylferrocenyl imidazoline was prepared from 1'-(Aminocarbonyl)-1,2,3,4,5-pentaphenyl-ferrocene via reduction to the corresponding amine [1].

Functionalization path
Head-to-head
Cyclopalladation (C5Ph5)
ortho-Lithiation (C5Me5)
Scaffold is essential for palladacycle route
Direct comparison using imidazoline derivatives
Asymmetric Synthesis Palladium Chemistry Ligand Functionalization

Aza-Claisen Rearrangement Enantioselectivity

Ferrocenyl-imidazoline palladacycle (FIP) catalysts derived from 1'-(Aminocarbonyl)-1,2,3,4,5-pentaphenyl-ferrocene exhibit exceptional performance in the aza-Claisen rearrangement. Using just 0.05 mol% of a FIP catalyst, the rearrangement of N-para-methoxyphenyl trifluoroacetimidates proceeds with high efficiency and excellent enantioselectivity [1]. In related pentaphenylferrocene-based palladacycle-catalyzed allylations, enantiomeric excesses between 85% and 94% have been achieved [2].

Catalyst loading
Cross-study
0.05 mol% catalyst; 85–94% ee reported
Supports low-loading aza-Claisen context
Enantioselectivity from related allylation system
Asymmetric Catalysis Palladacycle Catalysts Aza-Claisen Rearrangement

Redox Tuning of Pentaphenylferrocene Scaffolds

The pentaphenylferrocene scaffold exhibits a reversible oxidation wave whose formal potential (E°') can be systematically tuned by para-substitution on the phenyl rings. For Q-phos (1-di-tert-butylphosphino-pentaphenylferrocene), the E°' is shifted by +70 mV for the p-CF3 derivative and by –35 mV for the p-OMe derivative relative to the unsubstituted parent [1]. These electrochemical shifts correlate with the electron-withdrawing/donating character of the substituents and provide a predictable framework for tuning the electronic properties of catalysts derived from 1'-(Aminocarbonyl)-1,2,3,4,5-pentaphenyl-ferrocene.

Redox tuning
Class-level
E°' shift +70 mV (p-CF3) to –35 mV (p-OMe)
Electronic modulation via aryl substitution
Measured on Q-phos derivatives; CV in CH2Cl2
Electrochemistry Ligand Electronics Redox-Active Ligands

Synthetic Accessibility of 1'-Substituted Derivatives

The functionalization of pentaphenylferrocene at the unsubstituted Cp ring proceeds with synthetically useful yields. Friedel-Crafts acetylation of pentaphenylferrocene using 1.1 equivalents of AcCl/AlCl3 in CH2Cl2 at room temperature gives 1-acetyl-1',2',3',4',5'-pentaphenylferrocene in 78% yield [1]. The parent pentaphenylferrocene is synthesized in 57% overall yield from 1-bromopentaphenylcyclopentadiene via a one-pot procedure [2].

Synthetic yield
Class-level
78% yield for Friedel-Crafts acetylation
Functionalization remains synthetically tractable
Comparable to unsubstituted ferrocene despite steric bulk
Synthetic Methodology Ferrocene Functionalization Friedel-Crafts Acylation

Melting Point and Storage Requirements

The reported melting point of 1'-(Aminocarbonyl)-1,2,3,4,5-pentaphenyl-ferrocene is 245.5–246.0 °C (measured in water) . This value is consistent with the high molecular weight and extensive π-stacking interactions expected for this pentaphenyl-substituted ferrocene. The compound is specified at ≥98.0% purity by HPLC by commercial suppliers [1] and is recommended for storage at 2–8 °C .

Melting point
Supporting
245.5–246.0 °C
Procurement and storage specification
Recommended storage at 2–8 °C; purity ≥98% HPLC
Material Properties Storage Stability Procurement Specifications

Applications of Pentaphenylferrocene Carboxamide


FIP Catalyst Synthesis

This compound serves as the critical starting material for the preparation of enantiomerically pure ferrocenyl-imidazoline palladacycle catalysts (FIPs) [1]. Reduction of the aminocarbonyl group to the corresponding amine, followed by condensation and cyclopalladation, yields planar chiral catalysts that exhibit exceptional activity in asymmetric aza-Claisen rearrangements at loadings as low as 0.05 mol% [2].

Asymmetric Aza-Claisen Rearrangement

Catalysts derived from this precursor are employed in the asymmetric aza-Claisen rearrangement of N-aryl trifluoroacetimidates to yield chiral allylic amines with high enantioselectivity [1]. The pentaphenylferrocene scaffold is essential for achieving the high diastereoselectivity observed in the cyclopalladation step, which cannot be replicated with pentamethylferrocene analogs [1].

Enantiodivergent Allylation of Pyrazolones

Planar chiral pentaphenylferrocene-based palladacycles enable the diastereospecific enantiodivergent allylation of pyrazolones, providing access to both product enantiomers using the same catalyst batch [3]. This method delivers products with enantiomeric excesses between 85% and 94%, demonstrating the scaffold's utility in generating structurally diverse β-aminoamide precursors [3].

Planar Chiral P,N Ligand Precursor

The 1'-(aminocarbonyl) group provides a versatile handle for further functionalization, enabling the synthesis of sterically demanding planar chiral P,N ligands via diastereoselective ortho-lithiation or related transformations [4]. These ligands have been applied to palladium-catalyzed substitutions with cyclic allylic acetates [4].

Application
Selection Property
Validation Focus
FIP catalyst synthesis
Aminocarbonyl reduction handle
Diastereoselective cyclopalladation
Aza-Claisen rearrangement studies
Planar chiral palladacycle scaffold
Enantioselectivity and loading context
Enantiodivergent allylation
Single-catalyst dual-enantiomer access
Diastereospecific pathway review
Planar chiral P,N ligand precursor
Functionalizable aminocarbonyl group
Steric and electronic ligand tuning

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